6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Chemoselective Cross-Coupling Synthetic Methodology Medicinal Chemistry

6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1638764-59-6) is a dihalogenated 5-azaindole building block. Its core structure is a pyrrolo[3,2-c]pyridine scaffold, which is a key intermediate in the synthesis of kinase inhibitors, notably the orally bioavailable MPS1 inhibitor CCT251455.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
Cat. No. B12097042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C=C(N2)I
InChIInChI=1S/C7H4ClIN2/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3,11H
InChIKeyWDOLVKKFGVARCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine for Orthogonal Cross-Coupling


6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1638764-59-6) is a dihalogenated 5-azaindole building block . Its core structure is a pyrrolo[3,2-c]pyridine scaffold, which is a key intermediate in the synthesis of kinase inhibitors, notably the orally bioavailable MPS1 inhibitor CCT251455 [1]. The compound features a strategic halogenation pattern: an iodine atom at the 2-position of the pyrrole ring and a chlorine atom at the 6-position of the pyridine ring. This specific arrangement is not merely a structural feature but a functional design that enables stepwise, chemoselective derivatization, making it a highly versatile intermediate for constructing complex molecular architectures .

Why 6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Generic Analogs


Generic substitution fails because the value of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine lies in its specific, dual-halogen reactivity profile, which is absent in mono-halogenated or differently substituted analogs. The iodine at the C2 position is a superior leaving group for Pd(0)-catalyzed oxidative addition, enabling highly selective Suzuki or Sonogashira coupling at this site first [1]. The remaining chlorine at the C6 position, being far less reactive towards Pd(0), stays intact, providing a second, orthogonal handle for a subsequent Buchwald-Hartwig amination or another cross-coupling . Replacing this compound with a regioisomer like 6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine would invert the chemical vector of the first diversification step, leading to a different substitution pattern . Using a mono-halogenated alternative like 2-iodo-1H-pyrrolo[3,2-c]pyridine forfeits the ability to perform a second, late-stage functionalization without additional synthetic steps, reducing overall synthetic efficiency .

6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine Quantitative Differentiation Guide


Orthogonal Reactivity: Iodine vs. Chlorine in Pd-Catalyzed Cross-Coupling

The primary advantage of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine over its mono-halogenated analogs is its ability to undergo sequential orthogonal cross-coupling. The C-2 iodine undergoes oxidative addition to Pd(0) significantly faster than the C-6 chlorine, a general reactivity trend where aryl iodides are far more reactive than aryl chlorides [1]. This allows for a first selective functionalization at the 2-position. The remaining C-6 chlorine can then be activated under different, typically harsher, conditions for a second coupling, such as a Buchwald-Hartwig amination. This is a key differentiator from mono-halogenated analogs like 2-iodo-1H-pyrrolo[3,2-c]pyridine, which offers only one coupling site .

Chemoselective Cross-Coupling Synthetic Methodology Medicinal Chemistry

Scaffold Differentiation: 5-Azaindole Topology vs. 7-Azaindole Isomers

The pyrrolo[3,2-c]pyridine core (5-azaindole) presents a different spatial arrangement of the pyridine nitrogen and pyrrole NH hydrogen-bond donor/acceptor pair compared to the more common pyrrolo[2,3-b]pyridine (7-azaindole) . This topological difference changes the vector of the hydrogen bonds it can form with a biological target like a kinase hinge region. For example, in the discovery of MPS1 inhibitors, the 1H-pyrrolo[3,2-c]pyridine scaffold was specifically selected and optimized, leading to a clinical candidate, validating its distinct pharmacophoric value over other azaindole isomers [1]. The target compound is a direct precursor for elaborating this precise scaffold.

Kinase Inhibitor Design Scaffold Hopping Medicinal Chemistry

Regioisomeric Precision: C2 vs. C3 Iodination for Divergent Chemical Series

Within the 5-azaindole family, the position of the iodine atom dictates the first point of diversification. The target compound's iodine at the 2-position allows for initial C-C bond formation at a site that is chemically distinct from regioisomers like 6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine [1]. This is crucial for exploring different vectors in a structure-activity relationship (SAR) study. A medicinal chemistry team investigating substitution at the 2-position of the 5-azaindole core requires this specific regioisomer.

Regioselectivity Structure-Activity Relationship Synthetic Strategy

Physicochemical Property Modulation via Dihalogenation

The presence of two heavy halogen atoms (I and Cl) on the 5-azaindole core significantly alters its physicochemical properties compared to its parent molecule or mono-halogenated analogs. This is a critical consideration in fragment-based drug design where increasing molecular weight and lipophilicity via halogenation can improve binding affinity. For instance, the introduction of halogens is known to reduce the pKa of the core and increase lipophilicity , parameters that are directly related to the compound's molecular formula and weight (278.48 g/mol for C7H4ClIN2 versus 244.04 g/mol for the mono-iodinated analog) [REFS-2; REFS-3].

Lipophilicity Drug-likeness Property Tuning

Supply Specification: Competitive Purity for Advanced Intermediates

For a specialized dihalogenated building block, the commercially available purity directly impacts the efficiency of subsequent synthetic steps. The target compound is offered at a 97-98% purity by multiple major suppliers, which compares favorably to similar advanced intermediates [REFS-1; REFS-2]. A higher purity specification for this specific regioisomer minimizes the risk of carrying through byproducts from isomeric impurities, which can be difficult to separate later in a synthetic sequence.

Chemical Procurement Quality Control Synthetic Chemistry

Primary Application Scenarios for 6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine


Sequential Orthogonal Synthesis of 2,6-Disubstituted 5-Azaindoles

This is the primary application scenario driven by the compound's chemical design. A research team can first perform a chemoselective Suzuki-Miyaura coupling at the C2 iodine to install an aryl or heteroaryl group. The product retains the C6 chlorine, which can then be used in a second, distinct step. This chlorine is ideally positioned for a subsequent palladium-catalyzed Buchwald-Hartwig amination, allowing the introduction of diverse amine side chains [1]. This two-step sequence from a single starting material is highly convergent and cannot be executed with such efficiency using mono-halogenated 5-azaindoles [2] or regioisomers where the halogens are differently placed.

Scaffold-Directed Synthesis of MPS1 Kinase Inhibitor Analogs

The pyrrolo[3,2-c]pyridine core is the validated scaffold of the clinical MPS1 inhibitor CCT251455 [1]. For medicinal chemistry teams working on next-generation mitotic kinase inhibitors or exploring the SAR around this specific chemotype, the target compound serves as an essential late-stage diversification intermediate. It allows for the parallel synthesis of focused libraries exploring substituents at the 2- and 6-positions, which are critical vectors for modulating potency, selectivity, and drug-like properties against the MPS1 kinase target [1].

Fragment-Based Drug Discovery (FBDD) with 5-Azaindole Cores

In FBDD campaigns targeting kinases, the 5-azaindole core is a privileged fragment for hinge binding [1]. This building block provides a pre-functionalized fragment with two synthetic handles (I and Cl) at key positions. This allows for rapid, sequential fragment elaboration directly from the initial core without needing to install the first reactive handle. This 'off-the-shelf' reactivity accelerates the hit-to-lead process by providing immediate access to diverse chemical space around the 5-azaindole hinge-binder, a strategy validated in academic and industrial kinase drug discovery programs [2].

Agrochemical Intermediate Discovery

While the published evidence is primarily in medicinal chemistry, the azaindole scaffold is recognized as a 'privileged structure' broadly applicable in life sciences, including agrochemical research [1]. The differentiated halogenation pattern of this building block would be equally valuable for a team developing novel fungicides or herbicides. The ability to rapidly assemble a diverse library of bioactive 5-azaindoles through sequential orthogonal cross-coupling makes this intermediate a powerful starting point for agrochemical lead generation.

Quote Request

Request a Quote for 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.